![molecular formula C18H25N3 B2947192 N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine CAS No. 1157312-76-9](/img/structure/B2947192.png)
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to a cyclooctanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent connection to the cyclooctanamine moiety. One common method involves the use of N-heterocyclic carbenes as catalysts to facilitate the formation of the imidazole ring . The reaction conditions often include the use of solvents such as dimethylformamide and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures around 25°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Bromine, nitric acid; temperatures around 25°C to 60°C.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine has several scientific research applications:
作用機序
The mechanism of action of N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The imidazole ring plays a crucial role in this interaction due to its ability to form hydrogen bonds and coordinate with metal ions.
類似化合物との比較
Similar Compounds
- N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclohexanamine
- N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclododecanamine
- N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclopentanamine
Uniqueness
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine is unique due to its cyclooctanamine moiety, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes. This uniqueness can influence its binding affinity and selectivity towards various biological targets, making it a valuable compound for specific applications .
特性
IUPAC Name |
N-[3-(imidazol-1-ylmethyl)phenyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-2-4-8-17(9-5-3-1)20-18-10-6-7-16(13-18)14-21-12-11-19-15-21/h6-7,10-13,15,17,20H,1-5,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROIVBWGIRGEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2=CC=CC(=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
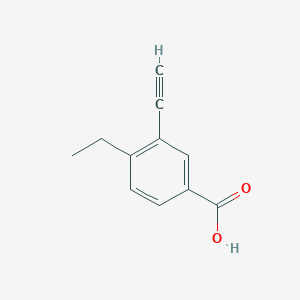
![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947112.png)
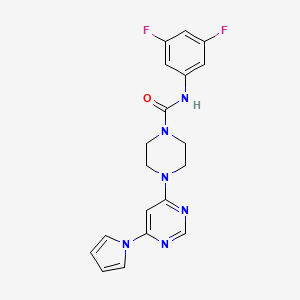
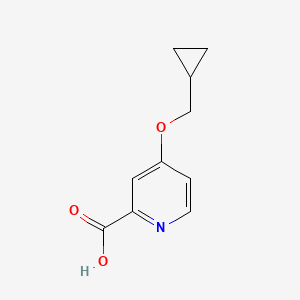
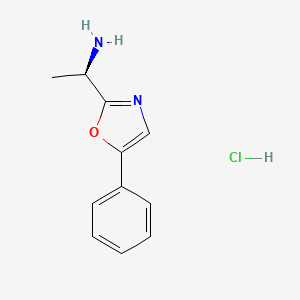
![(2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2947119.png)
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2947121.png)
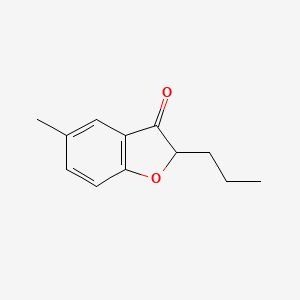

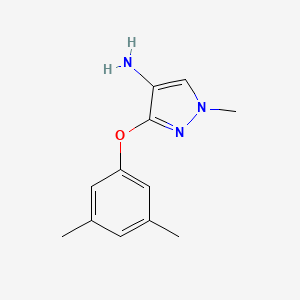
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorobenzenesulfonamido)benzamide](/img/structure/B2947128.png)
![2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2947129.png)
![4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2947131.png)
